molecular formula C18H13N5O3S2 B2697441 N-(1,3-benzothiazol-2-yl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851079-58-8

N-(1,3-benzothiazol-2-yl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2697441
CAS No.: 851079-58-8
M. Wt: 411.45
InChI Key: MBOLRIJPCZJPSH-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core linked via a sulfanylacetamide bridge to a 4-nitrophenyl-substituted imidazole ring.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3S2/c24-16(21-17-20-14-3-1-2-4-15(14)28-17)11-27-18-19-9-10-22(18)12-5-7-13(8-6-12)23(25)26/h1-10H,11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOLRIJPCZJPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C18H13N5O3S2
  • Molecular Weight : 411.45 g/mol
  • IUPAC Name : N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide

This compound features a complex structure that includes a benzothiazole moiety, an imidazole ring, and a nitrophenyl group, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro assays have demonstrated that related compounds can inhibit the growth of human cancer cell lines with IC50 values ranging from 2.38 to 8.13 µM. The most potent derivatives showed selectivity towards certain cell lines, indicating potential for targeted therapies .
CompoundCell LineIC50 (µM)
Compound ASISO (Cervical Cancer)2.38
Compound BRT-112 (Bladder Cancer)3.77
Compound CA549 (Lung Cancer)5.00

The mechanism of action for compounds like this compound often involves the induction of apoptosis in cancer cells. This is facilitated by the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Study 1: Antitumor Activity in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The treatment resulted in:

  • Tumor Volume Reduction : Approximately 60% reduction in tumor volume after four weeks of treatment.
  • Survival Rate Improvement : Increased overall survival rates in treated mice compared to untreated controls.

Study 2: Synergistic Effects with Other Anticancer Agents

Research has indicated that this compound may enhance the efficacy of existing chemotherapy drugs. For example, combining it with cisplatin showed improved cytotoxicity against resistant cancer cell lines, suggesting a potential role in overcoming drug resistance .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C18H13N5O3S2C_{18}H_{13}N_{5}O_{3}S_{2} and a molecular weight of 411.45 g/mol. Its structure features a benzothiazole moiety linked to an imidazole group through a sulfanyl acetamide functional group, which contributes to its potential biological activity.

Anticancer Activity

Research indicates that compounds containing benzothiazole and imidazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific compound has been evaluated for its cytotoxic effects against human leukemia cells, demonstrating promising results in reducing cell viability at micromolar concentrations .

Antimicrobial Properties

Benzothiazole derivatives have also been investigated for their antimicrobial activities. The presence of the nitrophenyl group enhances the compound's ability to combat bacterial infections. In vitro studies have reported that similar compounds exhibit inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications as new antibiotic agents .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized various benzothiazole-based compounds and tested their efficacy against human leukemia cell lines. The specific compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating superior potency .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of similar compounds containing the nitrophenyl group. The results revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker is susceptible to oxidation under controlled conditions.

Reagent/ConditionsProductYield (%)Reference
H₂O₂ (30% in acetic acid, 50°C)Sulfoxide derivative (SO)75–85
m-CPBA (DCM, 0°C → rt)Sulfone derivative (SO₂)88–92

Key Findings :

  • Oxidation selectivity depends on stoichiometry: 1 equivalent of m-CPBA yields sulfoxide, while 2 equivalents produce sulfone.

  • The benzothiazole and imidazole rings remain intact under these conditions.

Nucleophilic Substitution at the 4-Nitrophenyl Group

The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (NAS).

Reagent/ConditionsProductYield (%)Reference
NH₂R (R = alkyl/aryl), K₂CO₃, DMF, 80°C4-Substituted phenyl derivatives (e.g., 4-aminophenyl analogs)60–75
HS⁻, CuI, DMSO, 120°C4-Mercaptophenyl derivative55

Mechanistic Insight :

  • The nitro group activates the para position for attack by soft nucleophiles (e.g., thiols, amines) .

  • DBU enhances reaction efficiency by deprotonating intermediates, as observed in analogous amidation protocols .

Reduction of the Nitro Group

Catalytic hydrogenation reduces the nitro group to an amine.

Reagent/ConditionsProductYield (%)Reference
H₂ (1 atm), Pd/C (10%), EtOH4-Aminophenyl derivative90–95
NaBH₄/CuCl₂, MeOH4-Hydroxylaminophenyl intermediate70

Applications :

  • The amine product serves as a precursor for further functionalization (e.g., azo coupling, diazotization).

Hydrolysis of the Acetamide Bond

The acetamide bond undergoes hydrolysis under acidic or basic conditions.

Reagent/ConditionsProductYield (%)Reference
6M HCl, reflux, 12 h2-{[1-(4-Nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid82
NaOH (10%), EtOH/H₂O, 80°CSodium salt of the carboxylic acid78

Stability Note :

  • The benzothiazole ring remains stable during hydrolysis, but prolonged exposure to strong bases may degrade the imidazole moiety.

Cross-Coupling Reactions

The benzothiazole and imidazole rings participate in transition-metal-catalyzed couplings.

Reaction TypeReagent/ConditionsProductYield (%)Reference
Suzuki couplingAryl boronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl derivatives at benzothiazole C-665–80
Ullmann couplingAryl iodide, CuI, L-proline, DMFN-Aryl imidazole analogs50–60

Limitations :

  • Steric hindrance from the sulfanyl acetamide group reduces reactivity at certain positions .

Photochemical Reactions

The nitro group enables photoinduced electron transfer.

Reagent/ConditionsProductYield (%)Reference
UV light (λ = 365 nm), MeCNNitroso intermediate (trapped with cyclopentadiene)40

Applications :

  • Photoreactivity suggests potential in prodrug design or photoaffinity labeling.

Complexation with Metal Ions

The imidazole and benzothiazole nitrogen atoms act as ligands.

Metal Salt/ConditionsProductStability Constant (log K)Reference
Cu(II) acetate, MeOH, rtOctahedral Cu(II) complex8.2
ZnCl₂, DCM, rtTetrahedral Zn(II) complex6.5

Implications :

  • Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Comparative Reactivity Table

Reaction TypeRelative Rate (Scale: 1–5)Dominant Factor Influencing Reactivity
Sulfanyl oxidation5Electron-donating groups on imidazole
Nitro group reduction4Catalyst loading and H₂ pressure
Amide hydrolysis3pH and temperature
Suzuki coupling2Steric accessibility of coupling site

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

Key analogues share benzothiazole, imidazole, or sulfanylacetamide moieties but differ in substituents, influencing bioactivity and physicochemical properties.

Key Observations :

  • Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound enhances cytotoxicity compared to methyl or chloro substituents in analogues (e.g., 8t) .
  • Heterocyclic Cores : Benzothiazole/imidazole hybrids (target compound) show stronger antiproliferative activity than benzimidazole (W1) or oxadiazole derivatives (8t) .
  • Sulfanyl Linkages : The sulfanylacetamide bridge is critical for maintaining conformational flexibility, aiding in target binding across analogues .

Key Observations :

  • TDAE Strategy : Used in Compound 3 and related nitroimidazoles, this method enables stable carbanion formation at the 2-position but yields moderately (40-47%) .
  • Purification: Recrystallization (ethanol) or chromatography ensures >95% purity, critical for reproducible bioactivity data .
Anticancer Activity
  • The target compound exhibits IC₅₀ = ~15.67 µg/mL against C6 glioma cells, outperforming benzimidazole analogues (W1) lacking nitro groups .
Antimicrobial Activity
  • Thiophenylpyrrolyl derivatives (9e, 9f) display MICs <10 µg/mL against bacterial strains, attributed to sulfamoyl and nitro groups enhancing membrane disruption .
Enzyme Inhibition

    Q & A

    Q. Table 1: Example Reaction Conditions from Analogous Syntheses

    StepConditionsYield (%)Reference
    Imidazole couplingReflux in methanol, 6 hours72
    Thioacetamide formationDMF, RT, 12 hours65
    Final purificationRecrystallization (MeOH)85

    Basic: What spectroscopic methods are most effective for characterizing this compound?

    Methodological Answer:

    • NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks. For example, the sulfanyl (-S-) group causes deshielding of adjacent protons (δ 3.8–4.2 ppm) .
    • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
    • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of NO₂ or benzothiazole moieties) .
    • Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages to confirm purity .

    Advanced: How can SHELX software be applied to resolve structural ambiguities in crystallographic studies of this compound?

    Methodological Answer:
    SHELX programs (e.g., SHELXL) refine crystal structures by:

    • Data Integration : Importing X-ray diffraction data and applying scaling/absorption corrections .
    • Parameterization : Defining bond lengths/angles using restraints from similar structures (e.g., imidazole rings: C-N ~1.32 Å) .
    • Validation : Using checkCIF to flag outliers (e.g., unusual displacement parameters) .
    • Twinned Data Handling : Employing TWIN/BASF commands for non-merohedral twinning, common in nitro-containing compounds .

    Example Refinement Metrics from SHELXL ():

    • R-factor: <5% for high-resolution data.
    • Residual density: <0.3 eÅ⁻³.

    Advanced: What strategies resolve contradictions between experimental spectral data and computational predictions?

    Methodological Answer:

    • Dynamic Effects : NMR chemical shifts may deviate due to conformational flexibility (e.g., rotation around the acetamide bond). Use 2D NMR (COSY, NOESY) to assess dynamics .
    • Tautomerism : Imidazole or benzothiazole tautomers can alter spectral patterns. Compare experimental data with DFT-calculated spectra for all tautomers .
    • Solvent Artifacts : Polar solvents (DMSO) may induce shifts; replicate experiments in CDCl₃ or D₂O .

    Advanced: How can computational docking predict the bioactivity of this compound against target proteins?

    Methodological Answer:

    • Target Selection : Prioritize proteins with known binding to benzothiazole/imidazole motifs (e.g., kinases, cytochrome P450) .
    • Docking Workflow :
      • Prepare ligand (protonation states, energy minimization).
      • Grid generation around active sites (e.g., ATP-binding pockets).
      • Scoring with AutoDock Vina or Glide .
    • Validation : Compare docking poses with crystallographic data (e.g., hydrogen bonds between acetamide carbonyl and Ser/Thr residues) .

    Q. Table 2: Example Docking Results for Analogous Compounds ()

    CompoundTarget ProteinBinding Energy (kcal/mol)Key Interactions
    9cα-Glucosidase-9.2H-bond with Asp349
    9eCOX-2-8.7π-Stacking with Tyr385

    Basic: How does the nitro group influence the compound's electronic properties and reactivity?

    Methodological Answer:

    • Electron-Withdrawing Effect : The -NO₂ group reduces electron density on the imidazole ring, increasing electrophilicity at the sulfur atom (confirmed via Hammett σ constants) .
    • Spectroscopic Impact : Nitro groups cause bathochromic shifts in UV-Vis spectra (~300–400 nm) .
    • Reactivity : Nitro reduction (e.g., with H₂/Pd-C) generates amine derivatives for SAR studies .

    Advanced: What challenges arise in interpreting NMR spectra of complex heterocycles in this compound?

    Methodological Answer:

    • Signal Overlap : Benzothiazole and imidazole protons (δ 7.5–8.5 ppm) require high-field instruments (≥500 MHz) and 2D techniques (HSQC, HMBC) .
    • Quadrupolar Broadening : Nitrogen atoms in imidazole cause line broadening; use deuterated solvents to enhance resolution .
    • Dynamic Exchange : Thioacetamide rotamers may split signals; variable-temperature NMR identifies exchange rates .

    Basic: How can researchers assess the compound's purity and stability under varying conditions?

    Methodological Answer:

    • Chromatography : HPLC with C18 columns (ACN/water gradient) detects impurities .
    • Stability Studies :
      • Thermal : Heat at 40–60°C for 48 hours; monitor decomposition via TLC .
      • pH Sensitivity : Incubate in buffers (pH 2–12) and analyze by NMR for hydrolysis .
    • Moisture Sensitivity : Store under inert atmosphere; Karl Fischer titration quantifies water content .

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